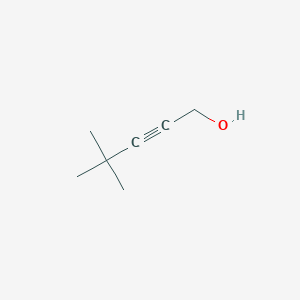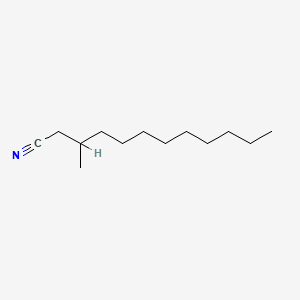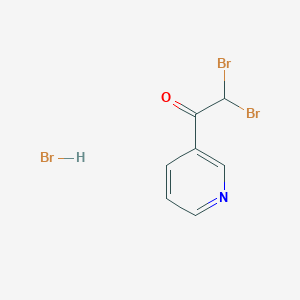![molecular formula C15H12ClNO B1625283 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole CAS No. 88489-87-6](/img/structure/B1625283.png)
2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole
Vue d'ensemble
Description
2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole is a compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Cymoxanil and is used as a fungicide in agriculture. However,
Mécanisme D'action
The mechanism of action of 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole involves the binding of the compound to metal ions. The compound has a high affinity for copper and zinc ions and forms stable complexes with them. The binding of the compound to metal ions results in a fluorescence signal, which can be detected using fluorescence microscopy or spectroscopy.
Effets Biochimiques Et Physiologiques
2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole has no known biochemical or physiological effects on living organisms. However, its ability to detect metal ions in biological samples has potential applications in the diagnosis and treatment of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole in lab experiments include its high sensitivity and selectivity for metal ions, its ease of use, and its compatibility with fluorescence microscopy and spectroscopy techniques. The limitations of using this compound include its potential toxicity to living cells and its limited stability in aqueous solutions.
Orientations Futures
For the use of 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole in scientific research include the development of new fluorescent probes for the detection of other metal ions, the optimization of the synthesis method for improved yield and purity, and the investigation of its potential applications in the diagnosis and treatment of diseases.
In conclusion, 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole has potential applications in scientific research as a fluorescent probe for the detection of metal ions. Its high sensitivity and selectivity for metal ions make it a valuable tool for the study of metal ion homeostasis in living cells. Further research is needed to optimize its synthesis method, improve its stability in aqueous solutions, and investigate its potential applications in the diagnosis and treatment of diseases.
Applications De Recherche Scientifique
2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole has potential applications in scientific research as a fluorescent probe for the detection of metal ions. This compound has been used to detect copper ions in living cells and has shown promising results. It has also been used as a fluorescent probe for the detection of zinc ions in biological samples.
Propriétés
IUPAC Name |
2-[4-(chloromethyl)phenyl]-5-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c1-10-2-7-14-13(8-10)17-15(18-14)12-5-3-11(9-16)4-6-12/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISFVZAWWLPIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465870 | |
| Record name | 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole | |
CAS RN |
88489-87-6 | |
| Record name | 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-2-carbaldehyde](/img/structure/B1625205.png)









![Ethyl 2-((5-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)amino)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1625222.png)